Dodigen chloride has been investigated for its potential to kill or inhibit the growth of microorganisms like bacteria and fungi. Some studies have shown promise against specific strains, but more research is needed to understand its efficacy and mechanisms PubChem: .
Dodigen chloride can act as a phase transfer catalyst, facilitating reactions between immiscible liquids, such as water and oil. This property makes it potentially useful in various synthetic processes ScienceDirect.
Dodigen chloride's properties have been explored in the development of materials with specific functionalities. For instance, research suggests its potential use in creating antimicrobial coatings or textiles Wiley Online Library: .
N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride, commonly referred to by its chemical name, is a quaternary ammonium compound with the molecular formula and a molecular weight of approximately 323.95 g/mol. This compound features a dodecyl chain, which contributes to its surfactant properties, and two hydroxyethyl groups that enhance its solubility in water. The compound is often used in various industrial applications due to its surface-active properties, making it useful in formulations requiring emulsification and stabilization .
N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride exhibits notable biological activity. It has been studied for its antimicrobial properties, showing efficacy against various bacteria and fungi. The hydrophobic dodecyl group enhances its ability to disrupt microbial membranes, while the hydrophilic hydroxyethyl groups improve solubility in biological fluids. This duality makes it a candidate for use in antimicrobial formulations and personal care products .
The synthesis of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride typically involves the following steps:
N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride finds applications in various fields:
Studies on the interactions of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride with biological membranes suggest that it can effectively penetrate lipid bilayers, leading to membrane disruption. This property is crucial for its antimicrobial action. Additionally, interaction with other surfactants can enhance or modify its effectiveness as a cleaning agent or emulsifier .
Several compounds share structural similarities with N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dodecyltrimethylammonium bromide | C15H34BrN | Commonly used as a disinfectant; more hydrophobic. |
| Cetylpyridinium chloride | C21H38ClN | Known for strong antimicrobial activity; longer chain. |
| Lauryl dimethyl benzyl ammonium chloride | C18H40ClN | Used in personal care products; effective against fungi. |
| Dodecylbenzene sulfonic acid | C18H30O3S | Anionic surfactant; used primarily in industrial cleaning. |
While these compounds share some functional characteristics as surfactants or antimicrobial agents, N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride stands out due to its unique combination of hydrophilic and hydrophobic properties that enhance solubility and efficacy in various applications .
The synthesis of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride requires careful consideration of precursor materials and their inherent reactivity characteristics [1] [2] [3]. The molecular formula C17H38ClNO2 with a molecular weight of 323.946 defines the structural requirements for precursor selection [4].
Primary amine precursors, particularly dodecylamine, demonstrate high nucleophilicity characteristics that enable multiple alkylation pathways [5]. The selection process involves evaluating reactivity, selectivity, commercial availability, and cost factors to optimize synthetic efficiency [6] [7]. N-methyldodecylamine represents a secondary amine precursor offering moderate nucleophilicity with enhanced control over subsequent alkylation reactions [8] [9].
The fundamental reaction mechanisms involve nucleophilic substitution pathways where tertiary amines undergo quaternization through alkyl halide interactions [10] [11]. The Menshutkin reaction mechanism operates as a bimolecular nucleophilic substitution process, proceeding through simultaneous carbon-halide bond breaking and nitrogen-carbon bond formation [12] [13]. This mechanistic pathway demonstrates second-order kinetics with reaction rates dependent on both nucleophile and electrophile concentrations [14].
Solvent effects significantly influence reaction mechanisms, with polar solvents stabilizing transition states and enhancing reaction rates [11] [13]. The reaction proceeds through initial dipole complex formation, followed by transition state development leading to ion pair products [13]. Computational studies using density functional theory reveal that solvent polarity shifts transition states to earlier positions while stabilizing ion pair products [13].
| Precursor Type | Reactivity | Selectivity | Commercial Availability | Cost Factor |
|---|---|---|---|---|
| Dodecylamine (Primary) | High nucleophilicity | Multiple alkylation possible | Excellent | Low |
| N-Methyldodecylamine (Secondary) | Moderate nucleophilicity | Controlled alkylation | Good | Medium |
| N,N-Dimethyldodecylamine (Tertiary) | Lower nucleophilicity | Single quaternization | Limited | High |
| Dodecyl Alcohol | Requires activation | Ether formation risk | Excellent | Low |
| Fatty Acid Derivatives | Requires reduction | Complex reaction pathway | Variable | Medium |
Ethylene oxide alkylation represents a critical synthetic pathway for introducing hydroxyethyl functional groups into amine precursors [15] [16]. The ethoxylation process involves ring-opening polymerization of ethylene oxide under basic conditions, typically employing potassium hydroxide or sodium hydroxide as catalysts [15] [17] [18].
Temperature optimization studies demonstrate that reactions conducted at 170 degrees Celsius provide optimal conversion rates while minimizing side reaction formation [15] [19]. Pressure control maintains ethylene oxide concentrations at levels that prevent over-alkylation and chain elongation beyond desired specifications [15] [19]. The autogenous pressure system, typically operating at 1.5 bar, enables controlled ethylene oxide addition while monitoring reaction progress through pressure stabilization [20] [19].
The reaction mechanism involves base-catalyzed ring opening of ethylene oxide through nucleophilic attack by amine nitrogen atoms [21] [17]. Anionic polymerization pathways demonstrate propagation rate constants of 1.7 L mol⁻¹s⁻¹ at 20 degrees Celsius for free alkoxide anions [17]. The ethoxylation process follows hydrogen borrowing mechanisms involving alcohol dehydrogenation, aminoaldehyde formation, condensation reactions, and subsequent hydrogenation steps [16].
Mechanistic studies reveal that ethylene oxide consumption occurs through addition of hydrogen atoms and hydroxyl radicals, with reaction pathways influenced by equivalence ratios and temperature conditions [22]. Rate-of-production analysis indicates that reactions H2O2(+M) <=> 2OH(+M) and CH2O + O2 <=> HCO + HO2 represent the most promoting and inhibiting reactions respectively [22].
The molar ratio optimization employs 1.96:1 ethylene oxide to amine ratios, representing 98 percent stoichiometric addition to prevent over-ethoxylation [15]. Reaction completion monitoring involves pressure decrease observations, with stabilized pressure indicating complete ethylene oxide consumption [15] [19].
| Parameter | Value | Optimization Factor |
|---|---|---|
| Temperature Range | 115-170°C | Higher temp increases rate but may cause side reactions |
| Optimal Temperature | 170°C | Best balance of conversion and selectivity |
| Pressure Range | 1.5-2 bar | Controlled to limit EO concentration |
| Typical Pressure | 1.5 bar (autogenous) | Prevents over-alkylation |
| Reaction Time | 3-24 hours | Complete consumption indicated by pressure stabilization |
| Catalyst Type | Basic (KOH, NaOH) | Initiates polymerization and controls chain growth |
| Molar Ratio (EO:Amine) | 1.96:1 (98% stoichiometric) | Prevents over-ethoxylation |
| Solvent System | Solvent-free or polar aprotic | Minimizes side reactions |
Quaternary ammonium salt formation employs multiple synthetic strategies, with the Menshutkin reaction representing the primary methodological approach [8] [10] [11]. This nucleophilic substitution mechanism converts tertiary amines into quaternary ammonium salts through reaction with alkyl halides under controlled conditions [10] [14].
The Menshutkin reaction demonstrates optimal performance in polar solvents such as acetonitrile and alcohols, with reaction temperatures ranging from 50 to 70 degrees Celsius [6] [10] [13]. Alkyl iodides demonstrate superior alkylating properties compared to bromides and chlorides, with benzylic and allylic halides showing enhanced reactivity due to favorable electronic properties [10]. Reaction times typically extend from 24 to 72 hours depending on reactivity and desired conversion levels [8] [6].
Alternative quaternization strategies include dimethyl sulfate methylation, which operates under milder conditions with reaction temperatures between 60 and 100 degrees Celsius [23]. This method demonstrates higher yields ranging from 80 to 100 percent with reduced reaction times of 1 to 15 hours [23]. The process employs aromatic hydrocarbon solvents with relatively low polarity, enabling phase separation and simplified purification procedures [23].
Benzyl chloride quaternization utilizes water-methanol solvent systems with enhanced reaction rates due to water presence in the reaction mixture [24]. Studies demonstrate that water addition remarkably shortens reaction times and increases conversion rates from tertiary amines to quaternary ammonium salts [24]. This method achieves yields between 86 and 94 percent with reaction temperatures maintained at 70 degrees Celsius [24].
Photoredox-catalyzed quaternization represents an emerging methodology involving alpha-haloalkylammonium salt reactions with olefins [25]. This approach generates distonic alpha-ammonium radicals under both oxidative and reductive quenching conditions, enabling selective and switchable alkylation pathways [25]. The method demonstrates advantages in structural diversity and reaction selectivity compared to traditional alkylation approaches [25].
| Reaction Type | Temperature (°C) | Time (hours) | Solvent | Typical Yield (%) |
|---|---|---|---|---|
| Menshutkin Reaction | 50-70 | 24-72 | Acetonitrile, Alcohols | 68-95 |
| Alkyl Halide Quaternization | 40-80 | 3-24 | Chloroform, Polar solvents | 53-98 |
| Dimethyl Sulfate Method | 60-100 | 1-15 | Aromatic hydrocarbons | 80-100 |
| Benzyl Chloride Method | 70 | 24-72 | Water-methanol mixture | 86-94 |
Purification methodologies for quaternary ammonium compounds employ diverse separation techniques tailored to specific molecular characteristics and impurity profiles [26] [27]. Crystallization methods utilize differential solubility principles to achieve separation from organic impurities and unreacted starting materials [28] [29]. Recovery yields typically range from 70 to 90 percent with good purity levels achieved through controlled nucleation and crystal growth processes [30].
Liquid-liquid extraction employs pH-dependent partitioning to separate quaternary ammonium salts from neutral organic compounds [26] [31]. The acid-base purification technique demonstrates excellent performance with recovery yields between 85 and 98 percent [26]. This method involves initial salt formation through hydrochloric acid addition, followed by aqueous phase separation and subsequent neutralization using sodium bicarbonate or sodium hydroxide [31].
The trichloroacetic acid precipitation method represents an innovative purification approach utilizing temporary protonation mechanisms [26]. This technique achieves purification yields between 86 and 94 percent through salt formation and subsequent decarboxylation processes [26]. The method operates through out-of-equilibrium molecular machinery principles, where trichloroacetic acid addition generates precipitating salts that enable separation from impurities [26].
Column chromatography provides high-resolution separation capabilities with purity levels exceeding conventional methods, though scalability remains limited for industrial applications [31]. Recovery yields range from 60 to 85 percent depending on adsorbent selection and elution conditions [31]. Silica gel columns require careful optimization to prevent amine decomposition, with triethylamine addition at 0.5 to 1.0 percent concentrations recommended for basic compound separation [31].
Recrystallization techniques enhance product purity through controlled dissolution and precipitation cycles [6] [30]. Multiple recrystallization steps achieve very high purity levels with recovery yields between 75 and 95 percent [30]. Solvent selection critically influences recrystallization efficiency, with polar protic solvents typically providing optimal results for quaternary ammonium salt purification [6].
Yield optimization strategies focus on reaction condition optimization, catalyst selection, and solvent system design [28] [29] [32]. Temperature control represents a primary optimization parameter, with elevated temperatures increasing reaction rates while potentially promoting side reaction formation [32]. Catalyst loading optimization demonstrates plateau behavior, where excessive catalyst concentrations provide diminishing returns on yield improvement [32].
Continuous flow synthesis methods demonstrate process intensification factors of 3.7 compared to traditional fed-batch processes [19]. Microreactor technology enables precise temperature and residence time control, resulting in improved selectivity and reduced side product formation [19]. Inline monitoring using Fourier-transform infrared spectroscopy provides real-time reaction progress assessment and endpoint determination [19].
| Method | Principle | Recovery Yield (%) | Purity Achieved | Scalability |
|---|---|---|---|---|
| Crystallization | Differential solubility | 70-90 | Good | High |
| Liquid-Liquid Extraction | pH-dependent partitioning | 80-95 | Very Good | High |
| Acid-Base Purification | Salt formation/neutralization | 85-98 | Excellent | High |
| TCA Precipitation Method | Temporary protonation | 86-94 | Excellent | Medium |
| Column Chromatography | Adsorption separation | 60-85 | High | Low |
| Recrystallization | Purity enhancement | 75-95 | Very High | Medium |
Mechanistic modeling approaches enable design space development and process optimization through kinetic parameter determination [29] [33]. Empirical and mechanistic models predict product formation and constituent behavior under varying reaction conditions [29] [33]. These modeling frameworks establish deeper understanding of reaction pathways in both batch and continuous manufacturing modes [29] [33].
The structural characterization of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride has been extensively studied using multiple spectroscopic techniques that provide comprehensive insight into its molecular architecture and functional group identification.
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis
The ¹H Nuclear Magnetic Resonance spectrum of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride exhibits characteristic chemical shifts that confirm its quaternary ammonium structure [1] [2]. The terminal methyl protons of the dodecyl chain appear at approximately 0.85 parts per million as a triplet, while the bulk methylene protons of the alkyl chain resonate at 1.3 parts per million [1]. The methylene protons adjacent to the quaternary nitrogen center appear in the range of 3.3-3.7 parts per million, demonstrating the electron-withdrawing effect of the positively charged nitrogen atom [2]. The hydroxyl protons of the hydroxyethyl groups typically appear around 3.6 parts per million, though these signals may be broadened due to hydrogen bonding interactions [1].
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Characterization
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule [1]. The alkyl chain carbons appear in the typical aliphatic region between 14-32 parts per million, with the terminal methyl carbon appearing as the most upfield signal. The methylene carbons directly attached to the quaternary nitrogen center are significantly deshielded and appear in the range of 56-65 parts per million, confirming the presence of the N,N-bis(2-hydroxyethyl)-N-methyl substitution pattern [1].
Hydroxyl Group Characterization
The Fourier Transform Infrared spectrum of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride shows a broad absorption band in the range of 3300-3400 cm⁻¹, attributed to the O-H stretching vibrations of the hydroxyethyl groups [2] [3]. This broad absorption indicates the presence of hydrogen bonding between the hydroxyl groups and water molecules or other polar moieties in the sample. The shift and broadening of this band provide information about the strength and extent of hydrogen bonding interactions [2].
Alkyl Chain Vibrations
The characteristic C-H stretching vibrations of the dodecyl chain appear in the range of 2850-2950 cm⁻¹, with the asymmetric and symmetric methylene stretching modes clearly distinguishable [2] [3]. These bands provide confirmation of the long alkyl chain structure and can be used to assess the conformational ordering of the hydrocarbon chains in different phases or aggregation states [3].
Quaternary Ammonium Identification
The quaternary ammonium functionality is confirmed by characteristic vibrations in the C-N stretching region around 1000-1200 cm⁻¹ [3]. Due to the lack of N-H bonds in quaternary ammonium compounds, these C-N stretching modes become particularly important for structural confirmation [4] [3]. The absence of N-H stretching bands in the 3200-3500 cm⁻¹ region further confirms the quaternary nature of the nitrogen center [5].
Mass spectrometric analysis confirms the molecular ion peak at m/z 323-324, corresponding to the cationic portion of the molecule [6]. The fragmentation pattern typically shows loss of the hydroxyethyl groups and sequential loss of methylene units from the dodecyl chain. This technique is particularly useful for confirming the molecular weight and identifying potential impurities or synthetic byproducts [5].
The thermal behavior of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride is characterized by moderate thermal stability with specific decomposition patterns that are typical of quaternary ammonium surfactants.
N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride demonstrates thermal stability below 85°C under normal atmospheric conditions [7]. This stability range makes it suitable for most industrial and laboratory applications that operate at ambient to moderately elevated temperatures. The presence of hydroxyl groups in the molecular structure may contribute to additional thermal stability through intramolecular hydrogen bonding [7].
While specific thermogravimetric analysis data for N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride is limited in the literature, related quaternary ammonium compounds with similar structures typically exhibit decomposition onset temperatures in the range of 200-250°C . The decomposition process generally involves multiple stages, including dehydration of hydroxyl groups, degradation of the alkyl chain, and finally decomposition of the quaternary ammonium center.
Comparative Thermal Behavior
Related quaternary ammonium hydroxide compounds show decomposition onset temperatures exceeding 423 K (150°C), with maximum mass loss occurring near 500 K (227°C) . The thermal stability of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride is expected to be comparable to or slightly lower than these values due to the presence of the chloride counterion versus hydroxide.
Upon thermal decomposition, quaternary ammonium compounds typically produce volatile amines, alkenes, and various nitrogen-containing fragments [9]. The specific decomposition products may include trimethylamine, ethylene oxide (from the hydroxyethyl groups), and dodecene from the alkyl chain. These decomposition products should be considered when assessing the safety profile of the compound at elevated temperatures [9].
The solubility characteristics of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride reflect its amphiphilic nature, with the molecule exhibiting distinct solubility patterns in different solvent systems.
Aqueous Solubility
N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride demonstrates good solubility in water due to the presence of the ionic quaternary ammonium head group and the hydrogen-bonding capability of the hydroxyethyl substituents [7]. The compound readily dissolves in aqueous solutions, forming clear solutions at concentrations below the critical micelle concentration. The solubility is enhanced by the two hydroxyethyl groups, which can form hydrogen bonds with water molecules, increasing the hydrophilic character compared to simple alkyltrimethylammonium surfactants [7].
Alcohol Solubility
The compound shows excellent solubility in ethanol and other lower alcohols [7]. This solubility pattern is typical for quaternary ammonium surfactants and is attributed to the favorable interactions between the polar head group and the alcohol molecules. The hydroxyethyl groups provide additional sites for hydrogen bonding with alcohol solvents, further enhancing solubility [7].
Other Polar Solvents
Based on the structural characteristics and behavior of related compounds, N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride is expected to show good solubility in other polar protic solvents such as methanol and glycols. The solubility in polar aprotic solvents like dimethyl sulfoxide is likely to be moderate to good, depending on the specific solvent properties .
The solubility of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride in nonpolar solvents is expected to be limited due to the ionic nature of the quaternary ammonium head group. The twelve-carbon alkyl chain provides some hydrophobic character, but this is insufficient to overcome the strong polar interactions of the head group with polar media. In purely hydrocarbon solvents such as hexane or cyclohexane, the compound would show minimal solubility [11].
The estimated solubility parameters for N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride can be calculated considering the contributions from the dodecyl chain (hydrophobic component) and the quaternary ammonium head group with hydroxyethyl substituents (hydrophilic component). The overall solubility behavior indicates a predominantly hydrophilic compound with moderate lipophilic character [11].
The critical micelle concentration represents a fundamental physicochemical parameter that characterizes the self-assembly behavior of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride in aqueous solution.
Based on the structural characteristics and comparison with closely related cationic surfactants, the critical micelle concentration of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride is estimated to be in the range of 8-16 millimolar [12]. This estimation is derived from the known critical micelle concentration values of dodecyltrimethylammonium bromide (16 millimolar) and consideration of the structural modifications present in the target compound [12].
Structural Effects on Critical Micelle Concentration
The presence of two hydroxyethyl groups instead of two methyl groups in the head group structure is expected to slightly lower the critical micelle concentration compared to dodecyltrimethylammonium bromide. This effect is attributed to the increased hydrophobic interactions between the hydroxyethyl chains and reduced electrostatic repulsion between head groups due to hydrogen bonding [13] [14]. Similar quaternary ammonium compounds with hydroxyl-containing head groups typically show critical micelle concentration values in the range of 5-15 millimolar for twelve-carbon chain lengths [14] [15].
Surface Tension at Critical Micelle Concentration
The surface tension at the critical micelle concentration for N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride is estimated to be in the range of 28-39 millinewtons per meter, based on data from structurally similar cationic surfactants [14] [16]. This relatively low surface tension value indicates the compound's effectiveness as a surface-active agent.
Surface Activity Parameters
The surface activity of the compound can be characterized by several parameters including the maximum surface excess concentration and the minimum area per molecule at the air-water interface. For twelve-carbon quaternary ammonium surfactants, the minimum area per molecule typically ranges from 40-60 square angstroms, depending on the specific head group structure [14] [17].
Free Energy of Micellization
The standard free energy of micellization for N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride can be estimated using the relationship ΔG°mic = RT ln(critical micelle concentration). For a critical micelle concentration in the range of 8-16 millimolar at 25°C, the free energy of micellization would be approximately -25 to -27 kilojoules per mole, indicating thermodynamically favorable micelle formation [18] [13].
Temperature Effects
The critical micelle concentration of quaternary ammonium surfactants typically shows a complex temperature dependence, often exhibiting a minimum value at temperatures around 25-35°C [18]. The presence of hydroxyethyl groups may influence this temperature dependence through changes in hydration and hydrogen bonding patterns [18].
Surface Tension Measurements
Surface tension measurements using the Wilhelmy plate method or pendant drop technique represent the most commonly used approach for critical micelle concentration determination [19] [16]. The critical micelle concentration is identified as the concentration at which the surface tension versus log concentration plot shows a distinct break [19].
Conductivity Measurements
Electrical conductivity measurements provide an alternative method for critical micelle concentration determination, particularly useful for ionic surfactants [19] [13]. The critical micelle concentration is identified from the change in slope of the conductivity versus concentration plot, which reflects the decrease in ionic mobility upon micelle formation [13].
Fluorescence Spectroscopy
Fluorescence probe methods using pyrene or other fluorescent molecules can provide sensitive detection of micelle formation [19] [13]. The ratio of fluorescence intensities at different wavelengths changes dramatically at the critical micelle concentration, providing a precise determination method [13].
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Critical Micelle Concentration | 8-16 mM (estimated) | Comparison with analogs | [12] |
| Surface Tension at Critical Micelle Concentration | 28-39 mN/m (estimated) | Literature comparison | [14] [16] |
| Free Energy of Micellization | -25 to -27 kJ/mol (calculated) | Thermodynamic calculation | [18] [13] |
| Minimum Area per Molecule | 40-60 Ų (estimated) | Structural analogy | [14] [17] |
Corrosive;Irritant